Dyrk2-IN-1 is a potent small-molecule inhibitor targeting the dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2). DYRK2 is part of the DYRK family, which is known for its role in various cellular processes, including cell differentiation, survival, and apoptosis. This kinase has been implicated in several cancers, acting both as an oncogene and a tumor suppressor depending on the context. Dyrk2-IN-1 has emerged from extensive structure-based optimization to enhance selectivity and potency against DYRK2, making it a valuable tool for investigating the kinase's biological functions and therapeutic potential.
Dyrk2-IN-1 belongs to the class II DYRKs, which include DYRK2, DYRK3, and DYRK4. These kinases are primarily located in the cytoplasm and are characterized by their ability to phosphorylate both serine/threonine and tyrosine residues. The classification of DYRKs into two classes (class I and class II) is based on their structural features and subcellular localization. Class I members (DYRK1A and DYRK1B) are mainly nuclear, while class II members like DYRK2 are cytoplasmic .
The synthesis of Dyrk2-IN-1 involves several key steps that focus on optimizing its chemical structure for enhanced binding affinity to the DYRK2 ATP-binding site. Initial compounds were derived from acridine cores, with modifications made to improve selectivity against other kinases within the human kinome. Techniques such as structure-based drug design and co-crystallization with DYRK2 have guided the optimization process. For instance, modifications included introducing hydrophilic groups to replace water molecules in the binding pocket and altering side chains to stabilize interactions with DYRK2 .
Dyrk2-IN-1 exhibits a complex molecular structure characterized by an acridine core that facilitates its interaction with the DYRK2 active site. The compound's binding involves multiple interactions with key amino acids in the kinase domain, enhancing its specificity. Detailed structural studies using X-ray crystallography have revealed critical interactions that contribute to its inhibitory potency .
Dyrk2-IN-1 primarily functions through competitive inhibition of DYRK2's kinase activity by binding to its ATP-binding site. This interaction prevents substrate phosphorylation, thus modulating downstream signaling pathways involved in cell proliferation and survival. The compound's efficacy has been demonstrated in various biochemical assays that measure its ability to inhibit DYRK2-mediated phosphorylation of target proteins .
The mechanism of action of Dyrk2-IN-1 involves selective inhibition of DYRK2's kinase activity. By occupying the ATP-binding site, Dyrk2-IN-1 effectively blocks the phosphorylation of substrates such as eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and stromal interaction molecule 1 (STIM1). This inhibition leads to altered cellular responses, including reduced protein synthesis and impaired calcium signaling .
Dyrk2-IN-1 exhibits distinct physical and chemical properties that contribute to its functionality as a kinase inhibitor:
These properties are crucial for its application in biological assays and potential therapeutic uses.
Dyrk2-IN-1 has significant potential in scientific research, particularly in cancer biology. Its ability to selectively inhibit DYRK2 makes it an essential tool for studying the kinase's role in various cellular processes:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3